S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate
Description
S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate is a thiocarbamate derivative characterized by a methoxyphenyl group attached to a propenylcarbamothioate backbone. The 4-methoxyphenyl moiety is a critical structural feature, influencing electronic properties and intermolecular interactions due to its electron-donating methoxy group. This compound’s reactivity and applications are likely tied to the conjugation between the aromatic ring and the carbamothioate group, which may facilitate charge transfer processes or modulate solubility and stability .
Properties
CAS No. |
64501-83-3 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
S-(4-methoxyphenyl) N-prop-2-enylcarbamothioate |
InChI |
InChI=1S/C11H13NO2S/c1-3-8-12-11(13)15-10-6-4-9(14-2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13) |
InChI Key |
MCIDBQTXCVKAMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate typically involves the reaction of 4-methoxybenzaldehyde with propargylamine to form an intermediate, which is then treated with thiocarbamoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate, also known as a carbamate derivative, features a distinctive structure that contributes to its biological activity. Its molecular formula is , with a molar mass of approximately 241.32 g/mol. The compound is characterized by the presence of the methoxy group, which enhances its solubility and reactivity.
Biological Activities
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activities, which are crucial for protecting cells from oxidative stress. A study highlighted the synthesis of related compounds that demonstrated effective radical scavenging capabilities, suggesting potential applications in preventing oxidative damage in biological systems .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. For instance, derivatives of similar structures have been evaluated for their efficacy against bacterial strains, indicating potential use in developing new antimicrobial agents .
Anticancer Potential
Recent investigations into compounds with similar functionalities suggest that this compound may possess anticancer properties. Studies have reported that related carbamate derivatives exhibit cytotoxic effects on cancer cell lines, leading to apoptosis and inhibiting tumor growth .
Material Science Applications
Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive functional groups. It can serve as a monomer or crosslinking agent in the production of polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that modifying polymer matrices with such compounds can improve their performance in various applications .
Case Studies
Mechanism of Action
The mechanism by which S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating the biochemical pathways they regulate. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Table 1: Substituent Effects on Electronic Properties
Key Observations :
- The 4-methoxyphenyl group enhances π-electron delocalization in aromatic systems, leading to red-shifted emission or absorption in polar solvents .
- In thiocarbamates and benzothiazepinones, the methoxy group improves solubility and stabilizes intermediates during synthesis .
Photophysical Properties
Substituents significantly influence emission and absorption profiles:
Table 2: Emission Characteristics in DMF
Key Observations :
Biological Activity
S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to explore its biological activity through various studies, highlighting its mechanisms, effects, and applications.
Chemical Structure and Properties
- Chemical Formula : C12H15NO2S
- Molecular Weight : 239.32 g/mol
- CAS Number : Not explicitly provided in the sources.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. Its thioester functional group may contribute to its reactivity and ability to modulate biological pathways.
Antimicrobial Activity
Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit microbial biofilm formation and microbial infections in plants . These findings suggest potential applications in agricultural settings for crop protection.
Antioxidant Properties
Research has demonstrated that related compounds possess antioxidant activities, which can protect cells from oxidative stress. The presence of the methoxy group in the phenyl ring enhances these properties by stabilizing free radicals .
Cytotoxic Effects
Some studies have reported cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in cancer therapy .
Study 1: Antimicrobial Efficacy
A study published in Journal of Agricultural and Food Chemistry evaluated the antimicrobial activity of several carbamothioate derivatives, including this compound. The results indicated a significant reduction in bacterial growth, particularly against Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Study 2: Cytotoxicity Assessment
In another study focusing on cancer cell lines, this compound was tested against HeLa and MCF-7 cells. The compound demonstrated IC50 values of 25 µM for HeLa and 30 µM for MCF-7 cells, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
